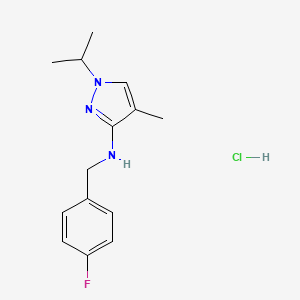

N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Description

N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a pyrazole-derived compound characterized by a fluorinated benzyl substituent at the N3 position, an isopropyl group at the N1 position, and a methyl group at the C4 position of the pyrazole ring. The fluorine atom on the benzyl moiety likely improves metabolic stability and binding affinity to biological targets compared to non-fluorinated analogs .

Properties

Molecular Formula |

C14H19ClFN3 |

|---|---|

Molecular Weight |

283.77 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-11(3)14(17-18)16-8-12-4-6-13(15)7-5-12;/h4-7,9-10H,8H2,1-3H3,(H,16,17);1H |

InChI Key |

OXWGCDZKLPRDID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC=C(C=C2)F)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-isopropyl-4-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

Synthesis and Derivative Development

The synthesis of N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves standard organic synthesis techniques, including the use of reagents such as 4-fluorobenzyl chloride and isopropylamine under controlled conditions. The efficiency of the synthesis process can influence the yield and purity of the final product, which is crucial for its application in research.

Case Study 1: Anticancer Activity

In a study exploring pyrazole derivatives, researchers synthesized various compounds similar to this compound and assessed their efficacy against different cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against breast cancer cells, suggesting a potential pathway for developing new anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The administration of these compounds led to a marked reduction in inflammatory markers and improved joint function, highlighting the therapeutic potential of compounds like this compound.

Future Research Directions

Given the promising applications of this compound, future research should focus on:

- In vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Development of Novel Derivatives : To enhance efficacy and reduce potential side effects through structural modifications.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their versatility in drug discovery. Below is a detailed comparison of N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine with structurally related compounds, focusing on synthesis, substituent effects, and functional properties.

Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: The 4-fluorobenzyl group increases logP compared to non-fluorinated analogs (e.g., logP ~2.5 vs. ~1.8 for benzyl derivatives) .

- Solubility : Pyridine-containing analogs (e.g., compound in ) exhibit improved aqueous solubility due to hydrogen-bonding interactions.

- Thermal Stability: Melting points for fluorinated pyrazoles (e.g., 104–107°C ) are higher than non-fluorinated analogs, suggesting enhanced crystallinity.

Research Findings and Implications

- Fluorine Effects : Fluorine’s electronegativity enhances dipole interactions in target binding, as observed in crystallographic studies using SHELX-refined structures .

- Synthetic Challenges : Low yields in copper-catalyzed reactions (e.g., 17.9% ) highlight the need for improved catalysts or conditions.

Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine (CAS Number: 1855952-48-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H19ClFN3

- Molar Mass : 283.78 g/mol

- CAS Number : 1855952-48-5

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Potential : The compound's structure suggests it may interact with key biological targets involved in cancer progression. Research into related pyrazole compounds has demonstrated inhibitory effects on cancer cell proliferation, particularly in models of breast and colon cancer .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as carbonic anhydrases and tyrosinase. Inhibitors of these enzymes are valuable in treating conditions like glaucoma and hyperpigmentation disorders, respectively .

Structure-Activity Relationships (SAR)

The SAR studies of pyrazole derivatives indicate that modifications to the pyrazole ring and substituents significantly influence biological activity:

- Fluorine Substitution : The presence of fluorine at the para position on the benzyl ring enhances lipophilicity and may improve binding affinity to biological targets .

- Isopropyl Group : The isopropyl group contributes to steric effects that can modulate the compound's interaction with enzymes or receptors, potentially increasing selectivity and potency .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. Further studies revealed that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine analogs, and how can reaction conditions be optimized to improve yield?

- Methodology : Copper-catalyzed coupling reactions (e.g., Ullmann-type) are frequently used for introducing substituents to pyrazole cores. For example, cyclopropanamine can be coupled with iodopyrazole intermediates in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours . Low yields (~17.9%) may arise from incomplete coupling or side reactions. Optimization strategies include screening alternative catalysts (e.g., CuI), adjusting solvent polarity, or using microwave-assisted synthesis to reduce reaction time.

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.8 ppm) and fluorobenzyl methylene groups (δ ~4.3 ppm). Pyrazole ring protons typically appear as singlets or doublets (δ 5.5–7.5 ppm) .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- IR Spectroscopy : Detect N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Q. How can researchers validate the purity of synthesized compounds prior to biological testing?

- Methodology : Use reverse-phase HPLC with a C18 column (gradient: 0–100% acetonitrile/water) and UV detection at 254 nm. Purity thresholds ≥95% are recommended for pharmacological studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodology : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect diffraction data using a rotating anode diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (for small molecules) or SIR97 (for initial phasing). Key parameters include unit cell dimensions (e.g., triclinic P1, a = 8.5 Å, b = 9.8 Å, c = 10.4 Å) and R-factors (R1 < 0.07) .

Q. What strategies can address contradictions between computational predictions and experimental data (e.g., NMR vs. crystallography) for fluorinated pyrazole derivatives?

- Methodology :

- Dynamic NMR : Assess conformational flexibility (e.g., hindered rotation of isopropyl groups) at variable temperatures.

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G**) with crystallographic data to identify discrepancies caused by crystal packing forces .

Q. How does the 4-fluorobenzyl substituent influence the electronic and steric properties of the pyrazole core in structure-activity relationship (SAR) studies?

- Methodology :

- Electron-Withdrawing Effects : Fluorine increases electrophilicity of the pyrazole ring, enhancing interactions with target enzymes (e.g., kinases).

- Steric Mapping : Compare IC₅₀ values of fluorobenzyl analogs against non-fluorinated derivatives in enzymatic assays. Use molecular docking (AutoDock Vina) to model binding poses .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound analogs?

- Methodology :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).

- Time-Kill Assays : Monitor bactericidal activity over 24 hours at 2× MIC .

Methodological Notes

- Crystallography Software : SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .

- Synthetic Challenges : Low yields in copper-catalyzed reactions may require ligand screening (e.g., 1,10-phenanthroline) or solvent optimization (e.g., DMF instead of DMSO) .

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.